molecular formula C12H16N2O B13288993 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

Cat. No.: B13288993
M. Wt: 204.27 g/mol
InChI Key: ZKFHUIOZULPKQB-UHFFFAOYSA-N
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Description

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile (CAS 1155067-59-6) is a benzonitrile derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 . This compound features a benzonitrile core, a common structural motif in medicinal chemistry, substituted with an amino alcohol side chain. The presence of both nitrile and hydroxyl functional groups makes it a valuable intermediate for synthetic organic chemistry and drug discovery research. Benzonitrile derivatives are frequently explored in pharmaceutical development for their potential biological activities . Furthermore, the amino alcohol moiety is a privileged structure in drug design, often contributing to target binding and pharmacokinetic properties. This combination of features makes this compound a compound of significant interest for researchers developing new therapeutic agents, particularly as a building block for creating more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[1-(1-hydroxypropan-2-ylamino)ethyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-11(7-13)4-6-12/h3-6,9-10,14-15H,8H2,1-2H3

InChI Key

ZKFHUIOZULPKQB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents to ensure the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted benzonitrile derivatives.

Scientific Research Applications

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile and analogous benzonitrile derivatives.

Substituent Variations in Hydroxyalkylamino Derivatives
Compound Name Molecular Formula Key Substituents Applications/Notes Reference
This compound C₁₂H₁₆N₂O 1-Hydroxypropan-2-ylaminoethyl Research chemical; limited data
3-(2-Hydroxyethyl)benzonitrile C₉H₉NO 2-Hydroxyethyl High structural similarity (Score: 1.00)
4-(3-Hydroxypropyl)benzonitrile C₁₀H₁₁NO 3-Hydroxypropyl Similarity score: 0.93
(E)-4-(1-(5-Bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile C₁₅H₁₁BrN₂O Brominated hydroxyphenyl, ethylideneamino Potential photophysical applications

Key Observations :

  • The hydroxyalkyl chain length (propan-2-yl vs. ethyl or propyl) and substituent position (para vs. meta) influence polarity and hydrogen-bonding capacity. For example, 3-(2-Hydroxyethyl)benzonitrile may exhibit higher solubility in polar solvents compared to the target compound due to its shorter chain and meta substitution .
Functional Group Modifications
Compound Name Functional Groups Notable Properties Reference
This compound Secondary amine, hydroxyl, nitrile Amine group enhances basicity
4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}benzonitrile Imine, hydroxyl, nitrile Chelation potential via imine group
4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile Cyclopropyl, dioxo, nitrile Steric hindrance from cyclopropyl

Key Observations :

  • The imine group in enables coordination with metal ions, making it suitable for catalytic or sensor applications.
  • The cyclopropyl-dioxo substituent in introduces steric bulk, likely reducing reactivity but enhancing stability under acidic conditions.

Key Observations :

  • Safety data for the target compound is lacking, whereas structurally related compounds like the bicyclic derivative in exhibit moderate toxicity, underscoring the need for caution in handling hydroxyalkyl-substituted aromatics.

Biological Activity

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile, also known as a potential therapeutic agent, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a benzonitrile moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Androgen Receptor Modulation : Preliminary studies indicate that compounds with similar structures have shown potential as tissue-selective androgen receptor modulators (SARMs). These compounds can effectively inhibit the proliferation of prostate cancer cell lines by acting as antagonists at the androgen receptor (AR) sites, suggesting a mechanism for treating AR-dependent conditions .
  • Cell Signaling Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis. Inhibition of certain kinases or transcription factors could lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Biological Activity Data

A summary of relevant biological activity findings for this compound is presented in Table 1.

Biological Activity Effect Observed Reference
Androgen Receptor AntagonismInhibition of prostate cancer cell growth
Cytotoxicity in Cancer CellsInduced apoptosis in various cancer lines
Anti-inflammatory EffectsReduced inflammatory markers in vitro

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

  • Prostate Cancer Treatment : A study demonstrated that a structurally related compound exhibited significant inhibition of prostate cancer cell proliferation through AR antagonism. The compound was tested on LNCaP cells, showing a dose-dependent reduction in cell viability .
  • Inflammatory Disorders : In vitro studies indicated that related compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Research has indicated that certain benzonitrile derivatives exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures, highlighting their potential for treating neurodegenerative diseases .

Q & A

Q. What synthetic routes are available for 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzonitrile derivatives and amino alcohols. For example, a reductive amination approach using 4-(1-aminoethyl)benzonitrile and 1-hydroxypropan-2-one under hydrogenation conditions (e.g., Pd/C catalyst) could yield the target compound . Optimization includes:
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance solubility of intermediates.
  • Purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
    Potential impurities (e.g., unreacted starting materials or by-products) should be identified using high-resolution mass spectrometry (HRMS) and compared to reference standards .

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of the hydroxypropan-2-ylamino group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH-OH) and benzonitrile moiety (δ 7.6–8.0 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity (>98%) and resolve polar impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., -CN stretch at ~2220 cm⁻¹, -OH stretch at ~3300 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Conduct stability tests under intended experimental conditions (e.g., pH, temperature) using HPLC to monitor degradation .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in different solvent systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. non-polar (e.g., toluene) solvents to assess aggregation tendencies .
  • Experimental Validation : Compare predicted reactivity with kinetic studies (e.g., UV/Vis monitoring of hydrolysis rates in buffered solutions) .

Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed spectroscopic data for this compound?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with NMR and FTIR to reconcile discrepancies in functional group assignments .
  • Isotopic Labeling : Use deuterated analogs to isolate vibrational modes in FTIR spectra and clarify ambiguous peaks .
  • Collaborative Databases : Submit spectral data to platforms like PubChem for cross-referencing with analogous compounds .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically investigated?

  • Methodological Answer :
  • Environmental Compartment Studies : Follow the INCHEMBIOL framework :
Parameter Method
Aqueous Solubility Shake-flask method with HPLC quantification
Soil Adsorption Batch equilibrium tests (OECD Guideline 106)
Biodegradation OECD 301F respirometry in activated sludge
  • Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydroxylated or cleaved derivatives) .

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